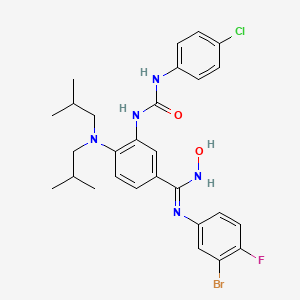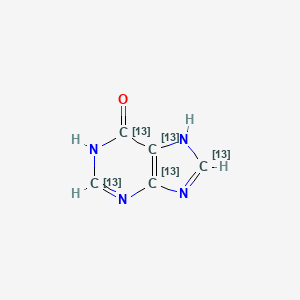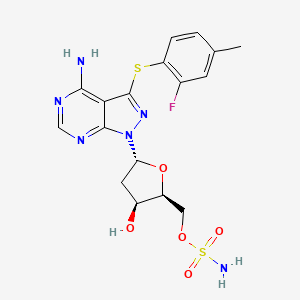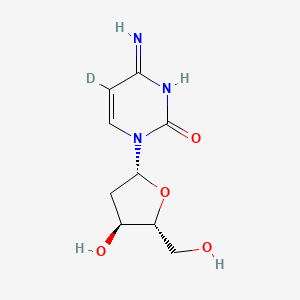
2'-Deoxycytidine-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxycytidine-d1 is a deoxyribonucleoside, which is a component of deoxyribonucleic acid. It is structurally similar to cytidine but lacks a hydroxyl group at the 2’ position of the ribose sugar. This compound plays a crucial role in DNA synthesis and repair, making it an essential molecule in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-d1 typically involves the reaction of a protected cytosine derivative with a deoxyribose sugar. One common method is the condensation of a silylated cytosine derivative with a protected deoxyribose derivative, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of an inert solvent, such as tetrahydrofuran, and a catalyst, such as trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-d1 can be achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are engineered to overproduce the necessary enzymes for the biosynthesis of deoxyribonucleosides, resulting in high yields of 2’-Deoxycytidine-d1 .
化学反应分析
Types of Reactions
2’-Deoxycytidine-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by sulfate radicals, which leads to the formation of base radicals and sugar radicals .
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxycytidine-d1 include peroxodisulfate for oxidation and hydrazine for reduction . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from the oxidation of 2’-Deoxycytidine-d1 include free cytosine and various intermediate radicals . Reduction reactions can yield deoxyuridine derivatives .
科学研究应用
2’-Deoxycytidine-d1 has numerous scientific research applications across various fields:
Medicine: 2’-Deoxycytidine-d1 is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of various pharmaceuticals and as a research tool in biotechnology.
作用机制
The mechanism of action of 2’-Deoxycytidine-d1 involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA synthesis by competing with natural nucleosides. This inhibition can lead to DNA strand breaks and cell death, making it effective in anticancer therapies . The compound targets enzymes such as deoxycytidine kinase, which phosphorylates it to its active form .
相似化合物的比较
2’-Deoxycytidine-d1 is similar to other deoxyribonucleosides, such as deoxyuridine and deoxythymidine. its unique structure, lacking a hydroxyl group at the 2’ position, gives it distinct properties and applications .
Similar Compounds
Deoxyuridine: Similar in structure but contains a uracil base instead of cytosine.
Deoxythymidine: Contains a thymine base and is used in DNA synthesis.
Gemcitabine: A deoxycytidine analog with fluorine substitutions, used as an anticancer agent.
2’-Deoxycytidine-d1’s unique properties make it a valuable compound in scientific research and pharmaceutical development.
属性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
228.22 g/mol |
IUPAC 名称 |
5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D |
InChI 键 |
CKTSBUTUHBMZGZ-GFVXGUDPSA-N |
手性 SMILES |
[2H]C1=CN(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=N)NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



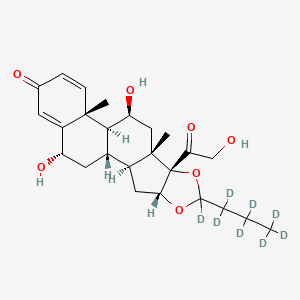
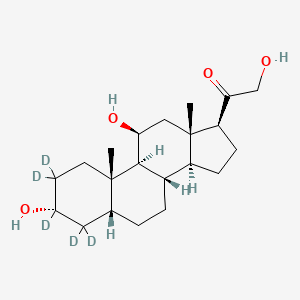
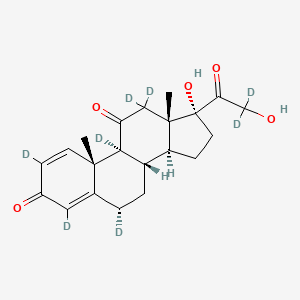
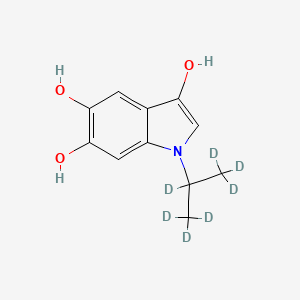
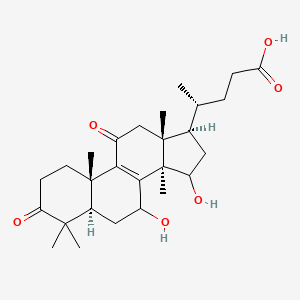
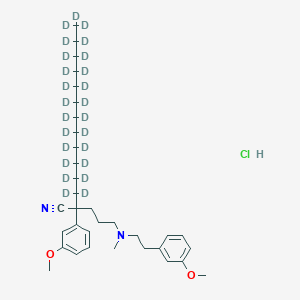
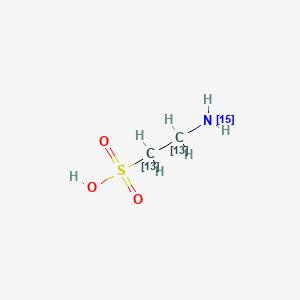
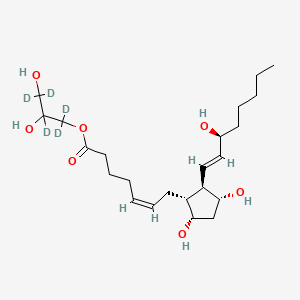
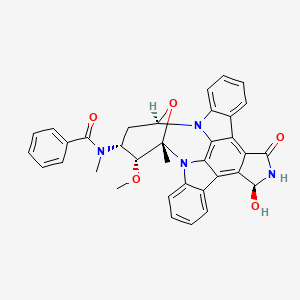
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
